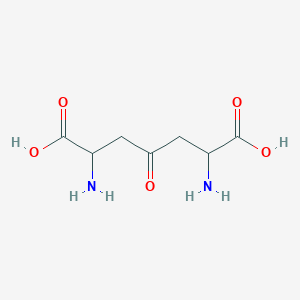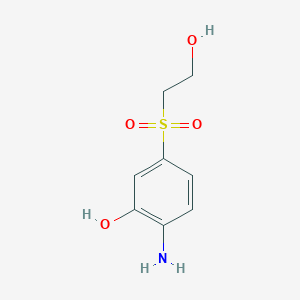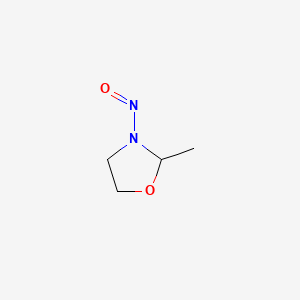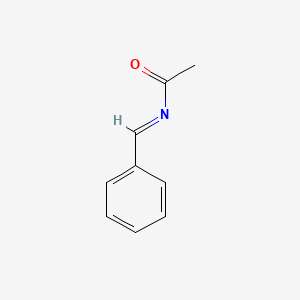
2,6-Diamino-4-oxoheptanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-4-oxoheptanedioic acid is an organic compound with the molecular formula C7H12N2O5. It is a derivative of heptanedioic acid, characterized by the presence of two amino groups at positions 2 and 6, and a keto group at position 4. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
The synthesis of 2,6-Diamino-4-oxoheptanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of heptanedioic acid with ammonia and a suitable oxidizing agent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2,6-Diamino-4-oxoheptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Amino groups can participate in substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-4-oxoheptanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Diamino-4-oxoheptanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in various biochemical processes, influencing cellular functions and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2,6-Diamino-4-oxoheptanedioic acid can be compared with other similar compounds, such as:
4-Oxoheptanedioic acid: Similar in structure but lacks the amino groups.
2,4-Diamino-6-oxopyrimidine: Contains a pyrimidine ring instead of a heptanedioic acid backbone.
2,6-Diaminoheptanedioic acid: Lacks the keto group at position 4. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
42294-33-7 |
|---|---|
Molekularformel |
C7H12N2O5 |
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
2,6-diamino-4-oxoheptanedioic acid |
InChI |
InChI=1S/C7H12N2O5/c8-4(6(11)12)1-3(10)2-5(9)7(13)14/h4-5H,1-2,8-9H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
IVSZNHPAIRQPBI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)N)C(=O)CC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[[3-[(2-Ethylhexoxycarbonylamino)methyl]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate](/img/structure/B14668690.png)
![N,2-Dimethyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14668695.png)




![3-[(2-Bromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14668741.png)







